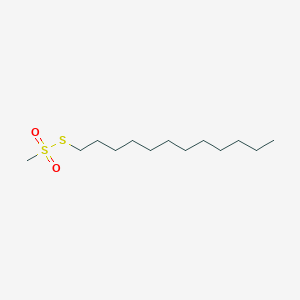
4-Dechloro-3-chloro indomethacin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Dechloro-3-chloro indomethacin is a derivative of indomethacin, a non-steroidal anti-inflammatory drug (NSAID). This compound is known for its anti-inflammatory, analgesic, and antipyretic properties. It is used in various research areas, particularly in the study of pain and inflammation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Dechloro-3-chloro indomethacin involves several steps, starting from indomethacin. The process typically includes chlorination and dechlorination reactions to achieve the desired substitution pattern on the indole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is scaled up using industrial reactors and continuous flow systems to maintain consistency and efficiency. Quality control measures are implemented to ensure the final product meets the required standards .
Análisis De Reacciones Químicas
Types of Reactions
4-Dechloro-3-chloro indomethacin undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups on the indole ring.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Halogen substitution reactions are common, where chlorine atoms can be replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like chlorine gas. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized indomethacin derivatives .
Aplicaciones Científicas De Investigación
4-Dechloro-3-chloro indomethacin has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 4-Dechloro-3-chloro indomethacin involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-1 and COX-2. This inhibition reduces the production of prostaglandins, which are mediators of inflammation, pain, and fever. The compound also interacts with other molecular targets and pathways, including nitric oxide metabolism and cell signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 4-Dechloro-3-chloro indomethacin include:
Indomethacin: The parent compound with similar anti-inflammatory properties.
Diclofenac: Another NSAID with a different chemical structure but similar therapeutic effects.
Sulindac: A related NSAID with a similar mechanism of action.
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which may confer distinct pharmacological properties compared to other NSAIDs. This uniqueness makes it a valuable compound for research and development in the field of anti-inflammatory drugs .
Propiedades
Fórmula molecular |
C13H28O2S2 |
|---|---|
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
1-methylsulfonylsulfanyldodecane |
InChI |
InChI=1S/C13H28O2S2/c1-3-4-5-6-7-8-9-10-11-12-13-16-17(2,14)15/h3-13H2,1-2H3 |
Clave InChI |
SADBZHYHWAEDGJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCSS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


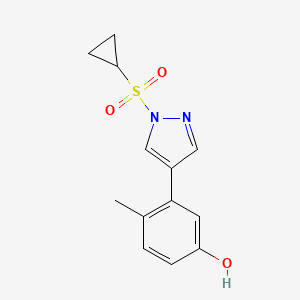
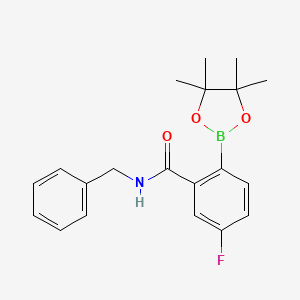
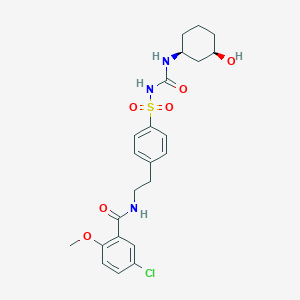
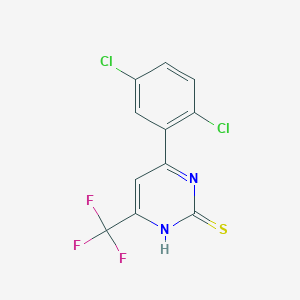
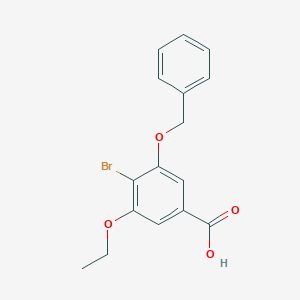
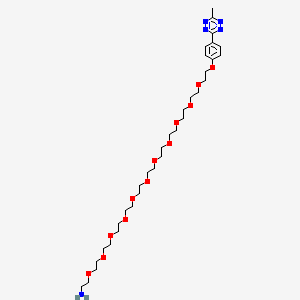
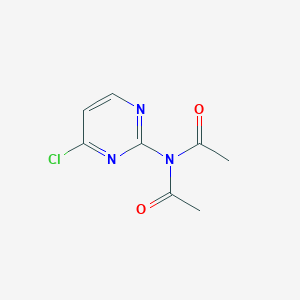
![Morpholin-4-yl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylphenyl]-methanone](/img/structure/B13724777.png)
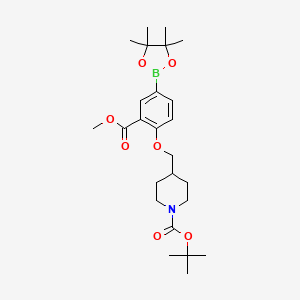
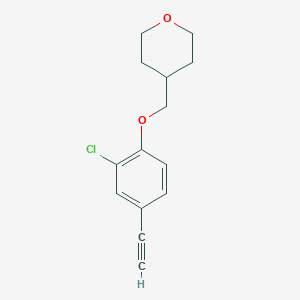
![(2S)-2-hydroxypropanoic acid; 5-[(3,4,5-trimethoxyphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B13724786.png)
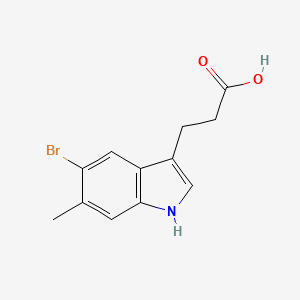
![2,5-Dioxabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13724802.png)
![2-(4-Fluorophenyl)-2,5-diazabicyclo[2.2.1]heptane;hydrobromide](/img/structure/B13724803.png)
